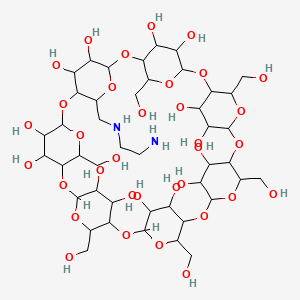
ethane,N\'-ethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane,N’-ethylethane-1,2-diamine is an organic compound with the molecular formula C4H12N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless liquid with a characteristic ammonia-like odor and is known for its basic properties. It is used as a building block in chemical synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane,N’-ethylethane-1,2-diamine can be synthesized through several methods. One common method involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an organic solvent. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 MPa to 25 MPa .
Industrial Production Methods
Industrial production of ethane,N’-ethylethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature. This process generates hydrogen chloride as a by-product, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered through rectification .
Chemical Reactions Analysis
Types of Reactions
Ethane,N’-ethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by periodate, with the reaction rates being highest at pH 9-11.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Periodate is a common oxidizing agent used in the oxidation of ethane,N’-ethylethane-1,2-diamine.
Reduction: Hydrogenation catalysts are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethane,N’-ethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a chelating agent to bind metal ions in biological studies.
Medicine: It is used as an excipient in pharmacological preparations and as a contact sensitizer.
Industry: It is employed in the production of polymers, adhesives, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ethane,N’-ethylethane-1,2-diamine involves its basic properties and ability to form complexes with metal ions. It acts as a strong nucleophile and can participate in various chemical reactions by donating its lone pair of electrons. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound with two amino groups attached to an ethane backbone.
1,2-Diaminopropane: A similar compound with an additional methyl group on the ethane backbone.
1,3-Diaminopropane: Another similar compound with the amino groups attached to a propane backbone.
Uniqueness
Ethane,N’-ethylethane-1,2-diamine is unique due to the presence of an ethyl group, which imparts different chemical properties compared to its parent compound, ethylenediamine. This modification can affect its reactivity, solubility, and ability to form complexes with metal ions.
Properties
IUPAC Name |
5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
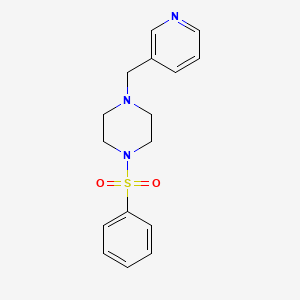
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)
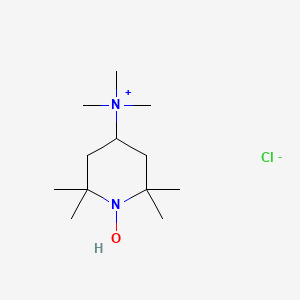
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
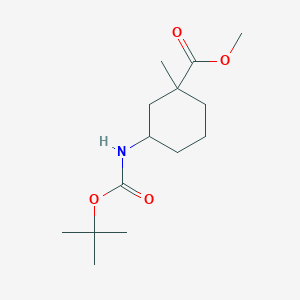
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
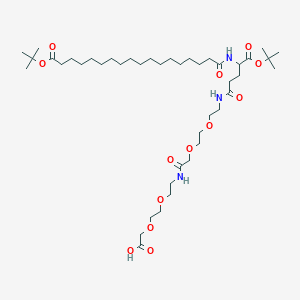

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
